2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate
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Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For example, a new series of compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve benzoylation under low temperature, and Fries rearrangement using anhydrous aluminum chloride as a catalyst .Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals. Piperidine derivatives have been extensively studied as analgesics , and recent research has demonstrated their potential as anticancer drugs acting on various important receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation and pain perception .
Future Directions
Properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-6-8-14(9-7-12)16(19)20-11-15(18)17-10-4-3-5-13(17)2/h6-9,13H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOQRELGELMKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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